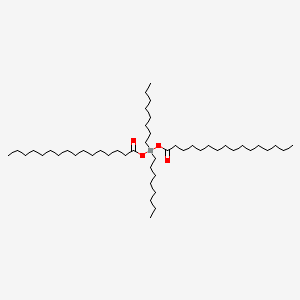
Monohydrogen (L-glutamato(2-)-N,O1)iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monohydrogen (L-glutamato(2-)-N,O1)iron is a coordination compound where iron is complexed with the amino acid L-glutamate. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The iron center in this compound is coordinated by the nitrogen and oxygen atoms of the L-glutamate ligand, forming a stable complex.
准备方法
Synthetic Routes and Reaction Conditions
Monohydrogen (L-glutamato(2-)-N,O1)iron can be synthesized through the reaction of iron salts with L-glutamate under controlled conditions. One common method involves dissolving iron(II) chloride in water and then adding an aqueous solution of L-glutamate. The reaction is typically carried out at room temperature with constant stirring to ensure complete complexation. The resulting solution is then filtered and the product is isolated by evaporation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored and controlled to maximize yield and purity. The product is then purified using techniques such as filtration, centrifugation, and drying.
化学反应分析
Types of Reactions
Monohydrogen (L-glutamato(2-)-N,O1)iron undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized from iron(II) to iron(III) under certain conditions.
Reduction: The iron center can be reduced back to iron(II) from iron(III).
Substitution: The L-glutamate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the iron center.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the iron center.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ethylenediamine or other amino acids.
Major Products Formed
Oxidation: The major product is the iron(III) complex of L-glutamate.
Reduction: The major product is the iron(II) complex of L-glutamate.
Substitution: The major products are the new iron complexes with the substituted ligands.
科学研究应用
Monohydrogen (L-glutamato(2-)-N,O1)iron has several scientific research applications:
Chemistry: It is used as a model compound to study the coordination chemistry of iron with amino acids.
Biology: It is used to investigate the role of iron in biological systems, particularly in the context of iron transport and storage.
Industry: It is used in the synthesis of iron-containing materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Monohydrogen (L-glutamato(2-)-N,O1)iron involves the coordination of the iron center with the nitrogen and oxygen atoms of the L-glutamate ligand. This coordination stabilizes the iron center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of the compound. For example, in biological systems, the compound may interact with proteins involved in iron transport and storage.
相似化合物的比较
Monohydrogen (L-glutamato(2-)-N,O1)iron can be compared with other iron-amino acid complexes, such as:
- Iron(II) glycine complex
- Iron(III) histidine complex
- Iron(II) cysteine complex
Uniqueness
The uniqueness of this compound lies in its specific coordination with L-glutamate, which imparts distinct chemical and biological properties. The presence of both nitrogen and oxygen donor atoms in the L-glutamate ligand provides a stable and versatile coordination environment for the iron center, making it suitable for various applications.
属性
CAS 编号 |
77280-84-3 |
|---|---|
分子式 |
C5H9FeNO4+3 |
分子量 |
202.97 g/mol |
IUPAC 名称 |
2-aminopentanedioic acid;iron(3+) |
InChI |
InChI=1S/C5H9NO4.Fe/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+3 |
InChI 键 |
LRZFGHIPHGKYER-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)N.[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















